N-(3-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
This compound features a bicyclic thieno[3,2-d]pyrimidine core fused from thiophene and pyrimidine rings. Key substituents include:
- 2,4-Dioxo groups: Provide hydrogen-bonding sites, critical for interactions with biological targets like enzymes or receptors.
- Acetamide side chain: Linked to an N-(3-methoxyphenyl) group, contributing aromaticity and electron-rich properties for π-π stacking or polar interactions.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13(2)7-9-22-19(25)18-16(8-10-28-18)23(20(22)26)12-17(24)21-14-5-4-6-15(11-14)27-3/h4-6,8,10-11,13,18H,7,9,12H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMMWOWOKPWOHM-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC=C3)OC)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N3O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
Analysis :
- The 4-fluorobenzyl substituent () may confer stronger target binding than the target compound’s 3-methylbutyl due to aromatic interactions.
- Sulfanyl linkers () are prone to oxidation, whereas the target’s acetamide oxygen linkage offers greater stability.
Acetamide Side Chain Variants
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Alkyl vs. Aryl Substituents : Branched alkyl chains (e.g., 3-methylbutyl) may improve pharmacokinetics over rigid aromatic groups (e.g., 4-fluorobenzyl) by reducing steric hindrance .
- Dioxo Groups : The 2,4-dioxo configuration is conserved across analogues, suggesting its critical role in hydrogen-bond interactions with biological targets.
Preparation Methods
Construction of the Thieno[3,2-d]Pyrimidine Core
The thieno[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea analogs. Ethyl 2-amino-4-methyl-5-substituted-thiophene-3-carboxylate, prepared via the Gewald reaction, serves as the primary precursor. For instance, heating ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate with urea in acetic acid yields the 2,4-dioxo-thieno[3,2-d]pyrimidine derivative.
Reaction Conditions :
- Cyclization : Reflux in glacial acetic acid with ammonium acetate (3–4 h, 120°C).
- Yield : 65–80% for analogous derivatives.
Coupling of the N-(3-Methoxyphenyl)Acetamide Moiety
The acetamide side chain is introduced via nucleophilic acyl substitution. 2-Chloroacetyl chloride is first reacted with the thienopyrimidine’s N1 position, followed by amidation with 3-methoxyaniline. Alternatively, a Mitsunobu reaction couples preformed 2-(3-methoxyphenyl)acetamide to the heterocycle.
Stepwise Procedure :
- Chloroacetylation : Treat 3-(3-methylbutyl)-2,4-dioxo-thieno[3,2-d]pyrimidine with chloroacetyl chloride in THF at 0°C.
- Amidation : React the intermediate with 3-methoxyaniline in tetrahydrofuran (THF) and water (1:1) at 20°C for 2 h.
Critical Parameters :
- Temperature Control : ≤20°C prevents hydrolysis of the chloroacetyl intermediate.
- Yield : 70–75% for analogous acetamide formations.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation is achieved via:
- 1H NMR : Key signals include δ 8.20–8.50 (thienopyrimidine H), δ 6.70–7.30 (aromatic H from 3-methoxyphenyl), and δ 1.20–1.60 (3-methylbutyl CH2/CH3).
- MS (ESI+) : Molecular ion peak at m/z 455.2 [M+H]+.
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Thienopyrimidine cyclization | Acetic acid, NH4OAc, 120°C, 3 h | 78 | |
| N3-Alkylation | K2CO3, acetone, 80°C, 6 h | 65 | |
| Acetamide coupling | THF/H2O, 20°C, 2 h | 72 |
Challenges and Optimization Opportunities
- Regioselectivity in Alkylation : Competing O- vs. N-alkylation may occur. Using bulky bases (e.g., DBU) or polar aprotic solvents (DMF) improves N3 selectivity.
- Amidation Side Reactions : Overheating during chloroacetylation leads to dimerization. Strict temperature control (<25°C) is essential.
- Scalability : The Gewald reaction’s exothermic nature necessitates gradual sulfur addition to prevent runaway reactions.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[3,2-d]pyrimidine core. Critical steps include alkylation of the pyrimidine nitrogen with 3-methylbutyl groups and coupling the acetamide moiety to the 3-methoxyphenyl substituent. Reaction conditions (e.g., solvent choice, temperature, and catalysts) are optimized using techniques like thin-layer chromatography (TLC) to monitor intermediate formation. For example, acetonitrile or dimethyl sulfoxide (DMSO) may be used as solvents under reflux to enhance reaction efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy helps identify functional groups like carbonyls (C=O) and amides. Purity is assessed via HPLC with UV detection, ensuring >95% purity for biological assays. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What role does the thieno[3,2-d]pyrimidine core play in the compound’s biological activity?
The fused thieno-pyrimidine system provides a planar, aromatic structure that facilitates interactions with biological targets (e.g., enzymes or DNA). The 2,4-dioxo groups enhance hydrogen-bonding potential, while the 3-methylbutyl chain modulates lipophilicity, influencing membrane permeability .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products?
Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading. Microwave-assisted synthesis reduces reaction time and improves regioselectivity. For example, using Pd/C or copper iodide catalysts in coupling reactions can suppress side reactions. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Standardize protocols using validated cell models (e.g., HepG2 for cytotoxicity).
- Perform dose-response curves (IC₅₀/EC₅₀) with triplicate replicates.
- Use orthogonal assays (e.g., Western blotting alongside fluorescence-based assays) to confirm target engagement .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
SAR studies focus on modifying substituents:
- 3-Methylbutyl group : Replacing with branched alkyl chains (e.g., isopentyl) alters lipophilicity and target affinity.
- 3-Methoxyphenyl acetamide : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) enhances metabolic stability.
- Thieno-pyrimidine core : Fluorination at specific positions improves bioavailability .
Table 1: SAR Trends in Analogs
| Modification | Biological Impact | Reference |
|---|---|---|
| 3-Methylbutyl → Isopentyl | Increased cytotoxicity (IC₅₀ ↓ 20%) | |
| -OCH₃ → -CF₃ | Enhanced metabolic stability (t₁/₂ ↑ 2×) | |
| Core fluorination | Improved BBB permeability (LogP ↑ 0.5) |
Q. What computational methods predict binding modes with putative targets?
Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like dihydrofolate reductase (DHFR) or kinases. Pharmacophore mapping identifies critical hydrogen-bond acceptors (e.g., pyrimidine dioxo groups) and hydrophobic pockets accommodating the 3-methylbutyl chain .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, and light. Monitor degradation via HPLC.
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS.
- Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots .
Methodological Considerations for Data Interpretation
Q. How to interpret conflicting NMR spectral data for regioisomeric by-products?
Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the thieno-pyrimidine proton and the acetamide carbonyl confirm regiochemistry. Compare experimental data with computed NMR shifts (DFT/B3LYP) .
Q. What statistical approaches validate reproducibility in dose-response studies?
Apply ANOVA with post-hoc Tukey tests to compare replicates. Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. Report coefficient of variation (CV) <15% for intra-assay precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
